molecular formula C10H11N3O3 B8549402 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide

2-amino-5-nitro-1,3-dihydroindene-2-carboxamide

Cat. No.: B8549402
M. Wt: 221.21 g/mol
InChI Key: TVCGGZNXGBHPOH-UHFFFAOYSA-N
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Description

2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is a compound that belongs to the indane family, characterized by a fused benzene and cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide typically involves multistep reactions starting from commercially available precursors. One common method involves the nitration of indane derivatives followed by amination and carboxamidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-nitro-1,3-dihydroindene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products Formed

    Oxidation: Formation of nitroindane carboxylic acids.

    Reduction: Formation of aminoindane derivatives.

    Substitution: Formation of methoxy-substituted indane derivatives.

Scientific Research Applications

2-amino-5-nitro-1,3-dihydroindene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science.

    Indane-2-carboxylic acid: Used as an intermediate in organic synthesis.

    5-Nitroindane: Explored for its potential biological activities.

Uniqueness

2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, nitro, and carboxamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-amino-5-nitro-1,3-dihydroindene-2-carboxamide

InChI

InChI=1S/C10H11N3O3/c11-9(14)10(12)4-6-1-2-8(13(15)16)3-7(6)5-10/h1-3H,4-5,12H2,(H2,11,14)

InChI Key

TVCGGZNXGBHPOH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(C(=O)N)N)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-tert-Butyl[2-(aminocarbonyl)-5-nitro-2,3-dihydro-1H-inden-2-yl]carbamate A solution of (±)-2-[(tent-butoxycarbonyl)amino]-5-nitroindane-2-carboxylic acid from Step C (470 mg, 1.46 mmol), ammonium chloride (156 mg, 2.92 mmol), EDC (419 mg, 2.19 mmol), HORT (335 mg, 2.19 mmol), and DIEA (1.27 mL, 7.29 mmol) in DMF (5 mL) was stirred at ambient temperature for 16 h. The reaction mixture was poured onto saturated NaHCO3 (20 mL) and extracted with CH2Cl2 (3×20 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH:NH4OH—100:0:0 to 90:9:1, to give the title compound. MS: m/z=322 (M+1).
Name
(±)-tert-Butyl[2-(aminocarbonyl)-5-nitro-2,3-dihydro-1H-inden-2-yl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Name
Quantity
419 mg
Type
reactant
Reaction Step One
Name
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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